molecular formula C8H8ClF4N B15300011 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B15300011
M. Wt: 229.60 g/mol
InChI Key: MDWCWBBLYDOIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8ClF4N. It is an aromatic amine that features a tetrafluorinated benzene ring attached to an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a solvent such as ethanol or methanol, and the product is subsequently converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding amine or alcohol.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products:

    Oxidation: Formation of tetrafluorobenzaldehyde or tetrafluorobenzophenone.

    Reduction: Formation of tetrafluorophenylethanol or tetrafluorophenylethylamine.

    Substitution: Formation of various substituted tetrafluorophenyl derivatives.

Scientific Research Applications

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
  • (1S)-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine
  • (1R)-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine

Comparison: 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride is unique due to its tetrafluorinated benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its trifluorinated counterparts. Additionally, the specific arrangement of fluorine atoms can influence the compound’s binding affinity and selectivity for molecular targets .

Properties

Molecular Formula

C8H8ClF4N

Molecular Weight

229.60 g/mol

IUPAC Name

2-(2,3,5,6-tetrafluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H7F4N.ClH/c9-5-3-6(10)8(12)4(1-2-13)7(5)11;/h3H,1-2,13H2;1H

InChI Key

MDWCWBBLYDOIMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CCN)F)F.Cl

Origin of Product

United States

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